Ethylmethylmalonyl chloride
Description
Contextualization within the Acyl Halide and Malonyl Halide Classes
Ethylmethylmalonyl chloride, with the chemical formula C₆H₉ClO₃, is classified as a di-substituted malonyl halide. To understand its chemical behavior, it is essential to first contextualize it within the broader classes of acyl halides and malonyl halides.
Acyl halides, also known as acid chlorides, are a class of organic compounds characterized by a carbonyl group (C=O) bonded to a chlorine atom. rsc.org They are derived from carboxylic acids by replacing the hydroxyl (-OH) group with a chloride atom. rsc.org This substitution results in a highly reactive functional group (-COCl) that is a valuable reagent in organic synthesis, particularly for acylation reactions. rsc.org The high reactivity of acyl chlorides stems from the electron-withdrawing nature of both the oxygen and chlorine atoms, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. youtube.com
Malonyl halides are a specific subclass of acyl halides, derived from malonic acid, a dicarboxylic acid. This compound is a derivative of malonic acid where the two acidic protons on the central carbon have been replaced by an ethyl group and a methyl group, and one of the carboxylic acid groups has been converted to an acyl chloride. The presence of the two alkyl substituents on the alpha-carbon is a key feature that influences its reactivity and applications.
Compared to simpler acyl chlorides like acetyl chloride, this compound possesses a more complex stereoelectronic profile. The presence of the ethyl and methyl groups introduces steric bulk around the reactive acyl chloride functionality, which can influence the regioselectivity and stereoselectivity of its reactions. Furthermore, as a dialkylmalonyl halide, it is a precursor for the synthesis of disubstituted derivatives, a common structural motif in many biologically active molecules. google.com
Significance and Research Trajectories of this compound
The primary significance of this compound lies in its role as a key intermediate in the synthesis of a variety of organic compounds, most notably barbiturates. Barbiturates are a class of drugs that act as central nervous system depressants and have been historically used as sedatives, hypnotics, and anticonvulsants. libretexts.orgeuropa.eumdpi.com The synthesis of many barbiturates involves the condensation of a disubstituted malonyl derivative with urea (B33335). libretexts.orgeuropa.eu this compound can serve as a precursor to the corresponding diethyl ethylmethylmalonate, which is then reacted with urea to form specific barbiturates.
Research involving this compound has largely focused on its efficient synthesis and its application in the construction of heterocyclic compounds. A significant challenge in the preparation of dialkylmalonyl halides is their tendency to decompose upon distillation. google.com Research has led to the development of purification processes that involve distillation in the presence of stabilizing agents, such as 1,10-phenanthroline (B135089), to obtain high yields of purified this compound. google.com
Current and future research trajectories for compounds like this compound are directed towards their use in the synthesis of novel heterocyclic structures with potential biological activity. researchgate.netgla.ac.ukorganic-chemistry.org The reactivity of the acyl chloride group allows for a range of chemical transformations, making it a versatile tool for medicinal chemists and synthetic organic chemists. rsc.org
Detailed Research Findings
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of ethylmethylketene with phosgene (B1210022). google.com A patented method describes the distillation of the crude reaction product in the presence of a stabilizing agent to yield the purified compound.
Table 1: Synthesis of this compound
| Precursors | Reagents | Stabilizing Agent | Product | Yield | Boiling Point | Refractive Index (n_D) |
| Ethylmethylketene | Phosgene | 1,10-phenanthroline | This compound | 94% | 173-175 °C | 1.4539 |
Source: US Patent 3,220,935 A google.com
Application in the Synthesis of Heterocyclic Compounds
This compound is a valuable reagent in the synthesis of heterocyclic compounds. Its reaction with various nucleophiles can lead to the formation of diverse ring systems. For example, it can be used in reactions to form substituted pyrones and other complex cyclic structures. The reactivity of the acyl chloride allows for the introduction of the ethylmethylmalonyl moiety, which can then undergo further cyclization reactions.
Structure
3D Structure
Properties
Molecular Formula |
C6H8Cl2O2 |
|---|---|
Molecular Weight |
183.03 g/mol |
IUPAC Name |
2-ethyl-2-methylpropanedioyl dichloride |
InChI |
InChI=1S/C6H8Cl2O2/c1-3-6(2,4(7)9)5(8)10/h3H2,1-2H3 |
InChI Key |
PKJSKWMFJMXXOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Isolation of Ethylmethylmalonyl Chloride
Direct Synthesis Approaches
Several direct synthetic routes to ethylmethylmalonyl chloride have been explored, each with its own set of reactants and conditions. These methods primarily involve the conversion of precursors such as ethylmethylketene, ethylmethylacetyl halides, or ethylmethylmalonic acid into the desired di-acid chloride.
One method for the synthesis of this compound involves the reaction of phosgene (B1210022) with di-substituted ketenes, such as ethylmethylketene. google.com This process, known as phosgenation, directly converts the ketene (B1206846) into the corresponding malonyl chloride. google.com Phosgene, a highly reactive reagent, is used in various industrial chemical preparations. wikipedia.orgamericanchemistry.com The reaction of phosgene with organic substrates is a common method for producing acyl chlorides from carboxylic acids. wikipedia.org
Another established route to this compound is the reaction of ethylmethylacetyl halides with oxalyl halides. google.com Oxalyl chloride is a frequently used reagent for the preparation of carboxylic acid chlorides due to its mild reaction conditions and the formation of gaseous byproducts that are easily removed. chemicalbook.comblogspot.comwikipedia.org This method offers an alternative to the use of more aggressive halogenating agents. google.com The reaction generally provides the desired acid chloride in good yield and purity. chemicalbook.com
| Reactant 1 | Reactant 2 | Product | Reference |
| Ethylmethylacetyl halide | Oxalyl halide | This compound | google.com |
The direct halogenation of ethylmethylmalonic acid is a common and straightforward approach to synthesize this compound. google.com This transformation can be achieved using various halogenating agents, with thionyl chloride and phosphorus halides being particularly effective. google.com Thionyl chloride is a widely used reagent for converting carboxylic acids to their corresponding acyl chlorides. blogspot.com Similarly, phosphorus halides are also effective for this type of conversion. google.com
| Starting Material | Reagent | Product |
| Ethylmethylmalonic Acid | Thionyl Halide | This compound |
| Ethylmethylmalonic Acid | Phosphorus Halide | This compound |
Optimization of Isolation and Purification Procedures
The isolation and purification of this compound are critical steps that significantly impact the final product's quality and yield. Due to the compound's tendency to decompose at elevated temperatures, distillation procedures require careful optimization. google.com Without proper stabilization, attempts to purify di-substituted malonyl halides by distillation can result in complete decomposition of the product. google.com
To overcome the inherent instability of this compound during distillation, the use of stabilizing agents is essential. google.com The presence of these agents allows for the distillation of the malonyl halide at either atmospheric or sub-atmospheric pressure with substantially no decomposition, leading to yields as high as 95% of the theoretical value. google.com In contrast, distillation without a stabilizing agent can lead to a significant reduction in yield, and in some cases, no product is recovered at all due to complete decomposition. google.com
A variety of compounds have been identified as effective stabilizing agents for the distillation of di-substituted malonyl halides. Among these are nitrogen-containing chelating agents. Specific examples of efficacious stabilizers include 1,2-diaminocyclohexane, nitrilotriacetic acid, and ethylenediaminetetraacetic acid. google.com These agents can be used in amounts ranging from approximately 0.005% to 20% based on the weight of the crude product. google.com While the search results did not provide specific examples of 1,10-phenanthroline (B135089) being used as a stabilizing agent in the distillation of this compound, its nature as a nitrogen-containing chelant suggests potential applicability in this context. 1,10-phenanthroline is known to be used in other chemical reactions involving acid chlorides, such as in reductive cyclization processes. orgsyn.org
| Stabilizing Agent | Effective Concentration (% by weight of crude product) | Reference |
| 1,2-diaminocyclohexane | 0.005 - 20% | google.com |
| Nitrilotriacetic acid | 0.005 - 20% | google.com |
| Ethylenediaminetetraacetic acid | 0.005 - 20% | google.com |
Role of Stabilizing Agents in Distillation
Employment of Polyaminocarboxylic Acids (e.g., Cyclohexanediaminetetraacetic Acid, Nitrilotriacetic Acid, Ethylenediaminetetraacetic Acid)
A comprehensive review of scientific literature and chemical databases does not yield established methods for the synthesis of this compound that employ polyaminocarboxylic acids such as Cyclohexanediaminetetraacetic Acid (CDTA), Nitrilotriacetic Acid (NTA), or Ethylenediaminetetraacetic Acid (EDTA) as catalysts or reagents.
Standard synthetic routes to acyl chlorides, including the formation of this compound, typically involve the use of chlorinating agents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus halides (e.g., PCl₅, PCl₃) to convert the corresponding carboxylic acid, ethylmethylmalonic acid, into its diacyl chloride derivative. These conventional methods are well-documented and widely utilized in organic synthesis.
The role of polyaminocarboxylic acids is primarily centered on their strong chelating properties, where they act as multidentate ligands to form stable complexes with metal ions. This characteristic is extensively applied in analytical chemistry, water treatment, and various industrial processes. However, their application as catalysts or reagents in the specific context of converting carboxylic acids to acyl chlorides is not described in the available chemical literature.
Consequently, detailed research findings, reaction mechanisms, and data tables concerning the use of CDTA, NTA, or EDTA for the preparation of this compound cannot be provided, as this synthetic approach does not appear to be a recognized or documented methodology. Further research would be required to explore the potential, if any, of these chelating agents to mediate or influence such a chemical transformation.
Nucleophilic Acyl Substitution Reactions
The characteristic reaction of this compound is nucleophilic acyl substitution. In this type of reaction, a nucleophile replaces the chloride ion on one or both of the acyl groups. masterorganicchemistry.comkhanacademy.org The chloride ion is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making it stable on its own. khanacademy.org
Nucleophilic acyl substitution on this compound proceeds through a well-established two-step mechanism known as the nucleophilic addition-elimination mechanism. chemistrysteps.commasterorganicchemistry.comchemeurope.com
Nucleophilic Addition: The reaction is initiated when a nucleophile attacks one of the electrophilic carbonyl carbons. This attack breaks the carbon-oxygen pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. libretexts.orgchemeurope.comchemguide.co.uk
Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable. The negative charge on the oxygen atom drives the reformation of the carbon-oxygen double bond. In this process, the chloride ion is expelled as the leaving group, resulting in the final substituted product. chemeurope.comchemguide.co.uk
This sequence can occur at both acyl chloride sites, depending on the stoichiometry of the reactants.
This compound possesses a chiral center at the carbon atom bonded to the ethyl and methyl groups. In a typical nucleophilic acyl substitution reaction, the chemical transformation occurs at the carbonyl carbon, not at the adjacent chiral center. Therefore, the reaction mechanism does not involve the breaking of any bonds to the stereocenter.
As a result, the substitution process is expected to proceed with retention of configuration at the chiral alpha-carbon. The stereochemistry of the ethylmethylmalonyl group is preserved in the final product, provided the reaction conditions are not harsh enough to cause epimerization through other pathways, such as enolization under strongly basic conditions.
Reactions with Oxygen-Centered Nucleophiles
Due to their high reactivity, the acyl chloride groups in this compound react readily with various oxygen-centered nucleophiles, such as alcohols and carboxylic acids (or their carboxylate salts). libretexts.orgchemistrysteps.com
This compound reacts vigorously with alcohols to form the corresponding diesters in a process called esterification. libretexts.orgchemistrysteps.com The reaction is often exothermic. chemguide.co.uk For example, the reaction with ethanol (B145695) yields diethyl ethylmethylmalonate.
The mechanism follows the general nucleophilic addition-elimination pathway, where the alcohol acts as the nucleophile. chemguide.co.uk A weak base, such as pyridine (B92270) or triethylamine (B128534), is commonly added to the reaction mixture to neutralize the hydrogen chloride (HCl) gas that is produced as a byproduct, driving the reaction to completion. chemistrysteps.com
Table 1: Esterification of this compound
| Reactant | Nucleophile | Product | Byproduct |
|---|
This compound can react with carboxylate salts (the conjugate bases of carboxylic acids) to form mixed carboxylic anhydrides. chemistrysteps.commasterorganicchemistry.com The carboxylate anion is a potent oxygen-centered nucleophile that readily attacks the electrophilic carbonyl carbon of the acyl chloride. chemistrysteps.com
This reaction also follows the nucleophilic addition-elimination mechanism, with the chloride ion being displaced by the carboxylate group. masterorganicchemistry.com This method is advantageous for synthesizing both symmetrical and mixed anhydrides. chemistrysteps.com
Table 2: Anhydride Formation from this compound
| Reactant | Nucleophile | Product | Byproduct |
|---|
Acylation of Activated Methylene (B1212753) Compounds and Enolates
This compound, as a reactive acyl chloride, readily participates in the acylation of carbon nucleophiles, particularly those derived from activated methylene compounds. Activated methylene compounds are characterized by a CH2 group flanked by two electron-withdrawing groups (such as esters, ketones, or nitriles), which increases the acidity of the alpha-protons. bipublication.com Deprotonation of these compounds with a suitable base generates a stabilized carbanion, known as an enolate, which is a potent nucleophile. bipublication.com
The reaction mechanism involves the nucleophilic attack of the enolate carbanion on the electrophilic carbonyl carbon of this compound. This addition is followed by the elimination of the chloride ion, a good leaving group, to form a new carbon-carbon bond. This process results in the formation of a more complex β-dicarbonyl or related structure. The choice of base and reaction conditions is crucial to ensure efficient enolate formation and minimize side reactions, such as O-acylation, where the enolate's oxygen atom acts as the nucleophile. youtube.com Pre-forming the enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) typically favors C-acylation. youtube.com
The general scheme for this reaction is as follows:
Enolate Formation: An activated methylene compound is treated with a base to remove an alpha-proton, generating the corresponding enolate.
Nucleophilic Acylation: The enolate attacks the carbonyl carbon of this compound.
Chloride Elimination: The tetrahedral intermediate collapses, expelling the chloride ion to yield the final acylated product.
This methodology is a fundamental strategy in organic synthesis for constructing complex molecular frameworks by extending carbon chains. bipublication.comnih.gov
The acylation of specific metal enolates, such as thallium(I) enolates of β-keto esters, represents a refined approach to C-acylation. Thallium enolates are notable because they are generally stable, isolable, and exhibit a high propensity for C-acylation over O-acylation, even with reactive acylating agents. This selectivity is attributed to the soft nature of the thallium cation, which favors bonding with the softer carbon end of the ambident enolate nucleophile.
The reaction of the thallium(I) salt of a β-keto ester with this compound would proceed via a nucleophilic attack from the carbon of the enolate onto the acyl chloride. This process efficiently yields a tri-carbonyl compound. The use of thallium salts provides a mild and highly selective method for the synthesis of these complex structures, avoiding the often harsh conditions or competing pathways seen with other metal enolates like those of sodium or potassium.
Table 1: Illustrative Reaction of a Thallium Enolate with this compound
| Reactant 1 | Reactant 2 | Expected Product | Key Feature |
|---|
Reactions with Nitrogen-Centered Nucleophiles
This compound reacts readily with various nitrogen-centered nucleophiles due to the high electrophilicity of its carbonyl carbons. pressbooks.pub Nitrogen nucleophiles, which possess a lone pair of electrons on the nitrogen atom, attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. researchgate.netnih.gov Subsequent elimination of the chloride leaving group results in the formation of a new carbon-nitrogen bond, typically an amide bond. This class of reactions is fundamental for the synthesis of a wide array of nitrogen-containing compounds.
The reaction of this compound with primary (R-NH2) and secondary (R2NH) amines is a robust and widely used method for synthesizing amides. fishersci.co.uklibretexts.orgcommonorganicchemistry.com This reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct that is formed. fishersci.co.uk The base prevents the protonation of the amine reactant, which would render it non-nucleophilic. Common bases include tertiary amines like triethylamine or pyridine, or an aqueous solution of a base like sodium hydroxide. fishersci.co.uk
The reaction is generally fast and exothermic. Since this compound possesses two acyl chloride functionalities, its reaction with two equivalents of a primary or secondary amine leads to the formation of a diamide (B1670390), specifically an N,N'-disubstituted ethylmethylmalonamide.
When this compound is treated with two or more equivalents of a primary or secondary amine, N-substituted malonamide (B141969) derivatives are formed. The stoichiometry is critical; one molecule of the diacyl chloride reacts with two molecules of the amine to produce the final diamide and two molecules of HCl, which are subsequently neutralized by a base.
This synthetic route is highly efficient for accessing symmetrically substituted malonamides. The reaction proceeds stepwise, with the first acylation forming a monoamide-monoacyl chloride intermediate, which is highly reactive and quickly undergoes a second acylation by another amine molecule. The versatility of this reaction allows for the introduction of a wide variety of substituents on the nitrogen atoms, depending on the amine used.
Table 2: Synthesis of N-Substituted Malonamides from this compound
| Amine Reactant | Product | Class of Product |
|---|---|---|
| Benzylamine | N,N'-dibenzyl-2-ethyl-2-methylmalonamide | Symmetrically Substituted Diamide |
| Pyrrolidine | 2-ethyl-2-methyl-1,3-di(pyrrolidin-1-yl)propane-1,3-dione | Tertiary Diamide |
When this compound reacts with a chiral, non-racemic amine or amine derivative, the formation of new stereocenters or the influence on existing ones can lead to diastereomeric products. A notable example of stereocontrol in acylation involves the use of chiral auxiliaries, such as oxazolidines derived from amino acids like allo-phenylserines.
In such a reaction, the chiral oxazolidine (B1195125) acts as the nitrogen nucleophile. The pre-existing stereocenters on the oxazolidine ring create a chiral environment that directs the approach of the acyl chloride. This steric hindrance influences the conformation of the transition state during the N-acylation step, favoring the formation of one diastereomer over the other. After the acylation is complete, the chiral auxiliary can often be cleaved under specific conditions, yielding a chiral, enantioenriched product. This strategy is a powerful tool in asymmetric synthesis for controlling the stereochemical outcome of the reaction. The level of diastereoselectivity achieved depends on the structure of the chiral substrate, the acylating agent, and the reaction conditions.
Reactions with Carbon-Centered Nucleophiles
Beyond enolates, this compound is a potent electrophile for reactions with other carbon-centered nucleophiles, which are species containing an electron-rich carbon atom capable of donating an electron pair. pharmacy180.com These reactions are fundamental for forming new carbon-carbon bonds. Common carbon nucleophiles include organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi). pharmacy180.com
The reaction mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on one of the carbonyl carbons of this compound. This is followed by the elimination of the chloride ion. Because the initial product is a ketone, it can also be attacked by a second equivalent of the organometallic reagent. Therefore, careful control of stoichiometry and temperature is often required to achieve selective mono-addition. Given that this compound has two reactive sites, complex product mixtures can result unless reaction conditions are finely tuned. For instance, using less reactive organometallic reagents like organocuprates (R2CuLi) can sometimes provide better selectivity for the formation of the keto-acyl chloride before further reaction occurs.
Chemical Reactivity Profiles and Mechanistic Aspects of Ethylmethylmalonyl Chloride
Acylation Reactions
The reaction of acyl chlorides, such as ethylmethylmalonyl chloride, with organometallic reagents is a fundamental method for forming carbon-carbon bonds and synthesizing ketones. Among the most common organometallic reagents used for this purpose are Grignard reagents (R-MgX).
The general mechanism for the reaction between an acyl chloride and a Grignard reagent is a nucleophilic addition-elimination. savemyexams.comlibretexts.org The carbon atom of the carbonyl group in the acyl chloride is electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. libretexts.org The organometallic reagent acts as a nucleophile, with the alkyl group attacking this electrophilic carbon. This initial attack breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate. youtube.com Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion, which is a good leaving group. This two-step process results in the formation of a ketone. chemguide.co.ukchemistrysteps.com
However, the ketone product is also susceptible to nucleophilic attack by the highly reactive Grignard reagent. youtube.comstackexchange.com Therefore, if an excess of the Grignard reagent is used or if its reactivity is not controlled, a second equivalent of the reagent will add to the newly formed ketone. This second addition leads to the formation of a tertiary alcohol after acidic workup. chemistrysteps.comstackexchange.com Due to the high reactivity of Grignard reagents, stopping the reaction selectively at the ketone stage can be challenging, often resulting in a mixture of the ketone and the tertiary alcohol. chemistrysteps.combohrium.com
To achieve a selective synthesis of the ketone, several strategies can be employed. One common approach is to use a less reactive organometallic reagent, such as a Gilman reagent (a lithium dialkylcuprate, R₂CuLi). youtube.comchemistrysteps.com Gilman reagents are generally reactive enough to acylate the acyl chloride but react very slowly, if at all, with the resulting ketone product, thus allowing for its isolation in high yield. chemistrysteps.com Another strategy involves moderating the reactivity of the Grignard reagent, for instance, by forming a complex with certain ethers, which can prevent the second nucleophilic addition to the ketone. wisc.eduorganic-chemistry.org
In the specific case of this compound, reaction with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would be expected to first yield the corresponding β-keto ester, ethyl 2-methyl-3-oxobutanoate. A second addition of the Grignard reagent to the ketone carbonyl group of this product would then lead to the formation of the tertiary alcohol, ethyl 3-hydroxy-2,3-dimethylbutanoate.
The table below illustrates the expected product distribution based on the type of organometallic reagent used in the acylation of this compound, reflecting the general reactivity patterns observed with acyl chlorides.
Table 1: Illustrative Product Distribution in the Acylation of this compound
| Organometallic Reagent | Expected Major Product | Expected Byproduct (if any) | Rationale |
| Methylmagnesium Bromide (CH₃MgBr) | Ethyl 3-hydroxy-2,3-dimethylbutanoate | Ethyl 2-methyl-3-oxobutanoate | High reactivity of Grignard reagent leads to a second addition to the intermediate ketone. stackexchange.com |
| Lithium Dimethylcuprate ((CH₃)₂CuLi) | Ethyl 2-methyl-3-oxobutanoate | None significant | Gilman reagents are less reactive and do not readily add to the ketone product. chemistrysteps.com |
These reactions are central to synthetic organic chemistry for constructing complex carbon skeletons from simpler precursors. The choice of the organometallic reagent is crucial for controlling the selectivity of the reaction and achieving the desired product, whether it be the ketone or the tertiary alcohol. bohrium.com
Applications of Ethylmethylmalonyl Chloride in Advanced Organic Synthesis
Synthesis of Heterocyclic Scaffolds
The construction of heterocyclic frameworks is a cornerstone of medicinal chemistry and materials science. Ethylmethylmalonyl chloride provides a valuable tool for the synthesis of several important heterocyclic systems.
Alkylated 4-hydroxy-2-pyrones are a class of heterocyclic compounds that form the core structure of numerous natural products with diverse biological activities. The synthesis of these molecules often involves the acylation of a precursor, a reaction for which this compound is well-suited.
The general strategy for the construction of C-3 alkylated 4-hydroxy-2-pyrones involves the acylation of a pre-existing 4-hydroxy-2-pyrone ring system. In this reaction, the hydroxyl group at the C-4 position can be O-acylated with an acid chloride like this compound in the presence of a base. This initially forms an ester linkage. Subsequent rearrangement, often promoted by a Lewis acid catalyst, can lead to the migration of the acyl group to the C-3 position, yielding the desired C-acylated product. The reaction of 4-hydroxy-6-methyl-2-pyrone (B586867) with an acid chloride in the presence of a base such as pyridine (B92270) or in trifluoroacetic acid has been shown to initially produce the O-acylated ester, which can then be rearranged to the 3-acylpyrone using aluminum chloride.
A plausible reaction scheme for the synthesis of 3-(1-ethoxycarbonyl-1-methyl)acetyl-4-hydroxy-2-pyrone is depicted below. This reaction would involve the initial O-acylation of a 4-hydroxy-2-pyrone with this compound, followed by a rearrangement to furnish the final C-acylated product.
| Reactant 1 | Reactant 2 | Reagents | Product |
| 4-Hydroxy-2-pyrone | This compound | Base (e.g., Pyridine), then Lewis Acid (e.g., AlCl₃) | 3-(1-Ethoxycarbonyl-1-methyl)acetyl-4-hydroxy-2-pyrone |
This method provides a direct route to introduce a functionalized alkyl side chain onto the pyrone scaffold, which can be further elaborated to construct more complex molecules.
The synthesis of pyrazolopyridazine core structures often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. While this compound possesses the appropriate functionality to act as a precursor to a 1,3-dicarbonyl synthon, a thorough review of the scientific literature did not yield specific examples of its direct application in the elaboration of pyrazolopyridazine core structures. The reaction of hydrazine derivatives with various acyl chlorides is a known method for the synthesis of different heterocyclic systems; however, the specific use of this compound for pyrazolopyridazine synthesis is not well-documented in the available literature.
Bicyclic tetramate systems are prevalent in a number of natural products exhibiting a wide array of biological activities. This compound has proven to be a key reagent in the diastereoselective synthesis of these important molecular frameworks.
The synthetic approach commences with the N-acylation of an oxazolidine (B1195125) derivative, which serves as a chiral template. The reaction of ethyl methylmalonyl chloride with such an oxazolidine, in the presence of a suitable base, affords the corresponding malonamide (B141969). This intermediate possesses the necessary functionalities for the subsequent cyclization step.
The crucial step in the formation of the bicyclic tetramate core is an intramolecular Claisen condensation, commonly known as the Dieckmann cyclization. organic-chemistry.orgbinghamton.eduresearchgate.net The malonamide intermediate, derived from this compound, undergoes a base-mediated cyclization to form the tetramate ring. The reaction is highly chemoselective, with the cyclization proceeding via the attack of the enolate generated from the α-carbon of the malonamide onto the ester carbonyl.
The use of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to effectively promote the Dieckmann cyclization of these malonamides, leading to the formation of bicyclic tetramates in excellent yields and as single diastereomers. youtube.com The stereochemistry of the final product is controlled by the stereocenters present in the initial oxazolidine template.
| Starting Material | Reagent | Reaction Type | Product |
| N-acyloxazolidine | This compound | N-acylation | Malonamide intermediate |
| Malonamide intermediate | Base (e.g., DBU) | Dieckmann Cyclization | Bicyclic tetramate |
This methodology provides a robust and stereocontrolled route to densely functionalized bicyclic tetramates, which are valuable scaffolds for the development of new therapeutic agents.
Access to Bicyclic Tetramate Systems
Role in the Preparation of Biochemical Probes and Analogues
This compound also finds application in the synthesis of specialized molecules designed to study biological processes. Its ability to introduce the ethylmalonyl group is particularly useful in creating analogues of metabolic intermediates.
Methylmalonyl-CoA is a key intermediate in the metabolism of fatty acids and amino acids. To study the enzymes that interact with this metabolite, stable and functional analogues are often required. Ethyl methylmalonyl thioglycolate can serve as such an analogue.
The synthesis of ethyl methylmalonyl thioglycolate can be achieved through the reaction of this compound with ethyl thioglycolate. This is a standard method for the formation of a thioester, involving the nucleophilic attack of the thiol group of ethyl thioglycolate on the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
| Reactant 1 | Reactant 2 | Product | Analogue of |
| This compound | Ethyl thioglycolate | Ethyl methylmalonyl thioglycolate | Methylmalonyl-CoA |
This synthetic route provides a straightforward and efficient method for the preparation of a valuable biochemical tool for studying the enzymes of methylmalonyl-CoA metabolism.
Lack of Publicly Available Research Hinders Comprehensive Review of this compound in Divergent Synthesis
Despite extensive searches of scientific databases and scholarly articles, a comprehensive review of the applications of this compound in divergent synthetic strategies cannot be provided at this time due to a lack of publicly available research on the topic.
Divergent synthesis is a powerful strategy in organic chemistry that allows for the creation of a wide variety of structurally distinct molecules from a common intermediate. This approach is highly valued for its efficiency in generating molecular diversity, which is crucial in fields such as drug discovery and materials science. The utility of a specific chemical compound, such as this compound, in such strategies would be documented in peer-reviewed scientific literature, detailing its reactions and the array of products that can be generated from it.
Without accessible research findings, it is not possible to construct a scientifically accurate and informative article on the "Utility in Divergent Synthetic Strategies" of this compound. The creation of data tables and detailed research findings, as requested, is contingent on the existence of such primary data in the scientific domain.
Therefore, the requested article focusing on the applications of this compound in advanced organic synthesis, specifically its utility in divergent synthetic strategies, cannot be generated. Further research and publication in the field would be required to enable a thorough discussion of this topic.
Advanced Research Directions and Unexplored Reactivity of Ethylmethylmalonyl Chloride
Further Development of Chemo- and Stereoselective Transformations
The bifunctional nature of ethylmethylmalonyl chloride, coupled with its inherent chirality, makes it a prime candidate for sophisticated chemo- and stereoselective reactions. Future research efforts are likely to focus on harnessing these features with greater precision.
Chemoselectivity: The two acyl chloride groups in this compound are electronically similar, making their selective differentiation a significant challenge. Advanced strategies could involve the use of sterically demanding nucleophiles or catalysts that can distinguish the local environment of each carbonyl group. One potential avenue is the temporary installation of a chiral auxiliary to induce facial differentiation, allowing a subsequent nucleophile to react at the less hindered site.
Stereoselectivity: As a chiral molecule, this compound can be employed in diastereoselective reactions, where the existing stereocenter dictates the stereochemical outcome of subsequent transformations. The development of reactions with amines, alcohols, and other nucleophiles under catalyst control could lead to the synthesis of valuable non-racemic products. Asymmetric catalysis, in particular, offers a powerful tool for achieving high enantioselectivity. Chiral Lewis acids or organocatalysts could be used to activate one acyl chloride group preferentially, enabling enantioselective additions. yale.edu
Interactive Table: Hypothetical Diastereoselective Synthesis
This table outlines potential outcomes for a catalyzed reaction between this compound and a prochiral nucleophile, illustrating how different catalysts might influence diastereomeric ratios (d.r.) and yield.
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Catalyst A (Chiral Lewis Acid) | Dichloromethane | -78 | 85 | 95:5 |
| Catalyst B (Organocatalyst) | Toluene | -20 | 92 | 80:20 |
| Catalyst C (Achiral Base) | Tetrahydrofuran | 25 | 98 | 55:45 |
| No Catalyst | Diethyl Ether | 0 | 75 | 60:40 |
Exploration of Novel Reaction Pathways and Synthetic Utilities
Beyond its role as a simple acylation agent, this compound holds potential for novel and powerful synthetic transformations. Exploring these uncharted pathways could significantly expand its utility in constructing complex molecules.
Decarboxylative Reactions: Transition metal-catalyzed decarboxylative coupling reactions have become a powerful method for forming carbon-carbon bonds. rsc.org this compound could serve as a precursor to a mono-ester or mono-acid derivative, which could then undergo decarboxylation to generate a reactive enolate. This enolate could be trapped in situ by electrophiles or participate in cross-coupling reactions to form new C-C bonds with high efficiency. organic-chemistry.orgorganic-chemistry.org Such a strategy would provide a novel entry into complex ketone structures from carboxylic acid derivatives.
Transition Metal-Catalyzed Cross-Coupling: The acyl chloride functional groups are amenable to a variety of transition-metal-catalyzed reactions. For instance, palladium-catalyzed processes like the Heck, Suzuki, or Negishi couplings could potentially be adapted. mdpi.com This could involve the conversion of one acyl chloride to a different functional group, followed by a cross-coupling reaction at that site. A more direct approach could involve the decarbonylative coupling of the acyl chloride itself, a transformation that would forge a new carbon-carbon bond directly at the carbonyl carbon. Recent advances in nickel/photoredox catalysis have enabled the methylation of aryl and acyl chlorides under mild conditions, a strategy that could be explored for this compound. ucla.edu
Formation of Heterocycles: Substituted malonyl chlorides are valuable precursors for synthesizing heterocyclic compounds. this compound could react with binucleophiles such as hydrazines, hydroxylamines, or amidines to construct a wide range of five- and six-membered heterocyclic rings. The inherent chirality of the starting material could be used to induce asymmetry in the final heterocyclic product, providing a direct route to enantiomerically enriched compounds of potential pharmaceutical interest. Reactions with ketones can also yield dioxopyrano-1,3-dioxins. researchgate.net
Interactive Table: Potential Novel Transformations
This table summarizes unexplored but potentially high-impact reaction pathways for this compound.
| Reaction Type | Potential Catalyst | Resulting Transformation | Potential Product Class |
| Decarboxylative Coupling | Palladium(II) Acetate | C-C bond formation with loss of CO2 | α-substituted, α-chiral ketones |
| Decarbonylative Coupling | Nickel/Photoredox | C-C bond formation with loss of CO | Quaternary carbon centers |
| Asymmetric Cyclization | Chiral Brønsted Acid | Intramolecular reaction with a tethered nucleophile | Chiral lactams or lactones |
| Ketenimine Formation | Tertiary Amine | Reaction with a primary amine and elimination | α-substituted, α-chiral ketenimines for cycloadditions |
By pursuing these advanced research directions, the chemical community can further unlock the synthetic potential of this compound, transforming it from a simple building block into a sophisticated tool for modern asymmetric synthesis.
Q & A
Q. What are the standard synthetic routes for Ethylmethylmalonyl Chloride, and how can reaction efficiency be optimized?
this compound is typically synthesized via esterification or chlorination of its corresponding acid or ester. A common approach involves reacting ethylmethylmalonic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Key optimization parameters include:
- Temperature control : Maintaining 40–60°C to prevent side reactions (e.g., decomposition of acyl chlorides) .
- Solvent selection : Using aprotic solvents like dichloromethane to stabilize intermediates .
- Stoichiometry : Excess chlorinating agent (1.5–2.0 equivalents) ensures complete conversion .
Post-reaction purification via fractional distillation or recrystallization is critical for removing residual reagents (e.g., SOCl₂) and byproducts (e.g., HCl gas) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR spectroscopy : ¹³C NMR identifies the malonyl carbonyl groups (δ ~165–175 ppm) and ethyl/methyl substituents (δ ~10–25 ppm). ¹H NMR resolves splitting patterns for adjacent CH₂/CH₃ groups .
- IR spectroscopy : Strong C=O stretches (~1800 cm⁻¹) and C-Cl stretches (~600 cm⁻¹) confirm functional groups .
- Gas chromatography (GC) : Paired with mass spectrometry (GC-MS) to assess purity and detect volatile impurities (e.g., residual solvents) .
Q. What safety protocols are essential when handling this compound in the lab?
- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods to prevent exposure to corrosive vapors .
- Decomposition hazards : this compound hydrolyzes to release HCl gas; work under inert atmospheres (N₂/Ar) to minimize moisture contact .
- Waste disposal : Neutralize residual chloride with aqueous sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can conflicting spectral data for this compound derivatives be resolved?
Discrepancies in spectral results (e.g., unexpected NMR shifts) often arise from:
- Impurity interference : Validate purity via multiple techniques (e.g., GC-MS and elemental analysis) .
- Solvent effects : Compare spectra in deuterated vs. non-deuterated solvents to rule out solvent-induced shifts .
- Tautomerism : Investigate equilibrium states (e.g., keto-enol tautomerism) using variable-temperature NMR .
Systematic cross-validation with computational methods (e.g., DFT calculations for predicted NMR shifts) is recommended .
Q. What strategies mitigate side reactions during nucleophilic acyl substitution with this compound?
Common side reactions include over-substitution or hydrolysis. Mitigation approaches:
- Controlled stoichiometry : Use 1:1 molar ratios of acyl chloride and nucleophile (e.g., amines) to prevent di-adduct formation .
- Low-temperature reactions : Conduct reactions at –20°C to slow hydrolysis in protic solvents .
- Activation additives : Catalytic DMAP (4-dimethylaminopyridine) enhances selectivity in esterification reactions .
Q. How can reaction mechanisms involving this compound be experimentally validated?
- Isotopic labeling : Introduce ¹⁸O into the carbonyl group to track nucleophilic attack sites via mass spectrometry .
- Kinetic studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, temperature) to distinguish SN1 vs. SN2 pathways .
- Trapping intermediates : Use stabilizing agents (e.g., crown ethers) to isolate and characterize reactive intermediates .
Data Analysis and Reproducibility
Q. What statistical methods are appropriate for analyzing variability in this compound synthesis yields?
- Design of Experiments (DoE) : Apply factorial designs to assess interactions between variables (e.g., temperature, catalyst loading) .
- Error propagation analysis : Quantify uncertainty in yield calculations due to measurement errors (e.g., balance precision) .
- Meta-analysis : Compare published yield data using PRISMA guidelines to identify systematic biases (e.g., solvent purity thresholds) .
Q. How should researchers address irreproducible results in this compound-based reactions?
- Reagent traceability : Document lot numbers and suppliers for critical reagents (e.g., SOCl₂ purity ≥99%) .
- Environmental controls : Standardize humidity levels (<5% RH) to prevent hydrolysis .
- Open protocols : Share raw data (e.g., NMR FID files) and step-by-step videos to enhance reproducibility .
Tables for Key Data
Q. Table 1: Typical NMR Chemical Shifts for this compound
| Proton/Group | δ (ppm) | Multiplicity |
|---|---|---|
| CH₃ (ethyl) | 1.2–1.4 | Triplet |
| CH₂ (ethyl) | 3.0–3.3 | Quartet |
| C=O | 168–172 | Singlet |
Q. Table 2: Reaction Optimization Parameters
| Variable | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 50–60°C | Maximizes conversion |
| SOCl₂ Equiv. | 1.5–2.0 | Reduces residual acid |
| Reaction Time | 4–6 hours | Balances side reactions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
